molecular formula C24H30N2O2 B11070921 Urea, 1-[3-(adamantan-1-yloxy)propyl]-3-(naphthalen-1-yl)-

Urea, 1-[3-(adamantan-1-yloxy)propyl]-3-(naphthalen-1-yl)-

Cat. No.: B11070921
M. Wt: 378.5 g/mol
InChI Key: IKFIXMJFUOMCRI-UHFFFAOYSA-N
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Description

N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound consists of an adamantane moiety linked to a naphthyl group through a urea linkage, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA typically involves multiple steps:

    Preparation of 1-Adamantanol: This is achieved through the hydrogenation of adamantane in the presence of a suitable catalyst.

    Formation of 1-Adamantyloxypropylamine: 1-Adamantanol is reacted with propylene oxide to form 1-adamantyloxypropanol, which is then converted to 1-adamantyloxypropylamine through amination.

    Coupling with 1-Naphthylisocyanate: The final step involves the reaction of 1-adamantyloxypropylamine with 1-naphthylisocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Adamantanone derivatives.

    Reduction: Amines.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to disrupt lipid membranes, while the naphthyl group can interact with aromatic residues in proteins. This dual interaction can lead to the modulation of various biological pathways, including signal transduction and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-ADAMANTYLOXY)PROPYL]-N’-(3-AMINOPHENYL)UREA
  • N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(3-CHLOROPHENYL)UREA

Uniqueness

N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA is unique due to the presence of both adamantane and naphthyl groups, which confer distinct chemical properties. The adamantane moiety provides rigidity and hydrophobicity, while the naphthyl group offers aromaticity and potential for π-π interactions. This combination makes the compound versatile for various applications in research and industry.

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

1-[3-(1-adamantyloxy)propyl]-3-naphthalen-1-ylurea

InChI

InChI=1S/C24H30N2O2/c27-23(26-22-8-3-6-20-5-1-2-7-21(20)22)25-9-4-10-28-24-14-17-11-18(15-24)13-19(12-17)16-24/h1-3,5-8,17-19H,4,9-16H2,(H2,25,26,27)

InChI Key

IKFIXMJFUOMCRI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCCNC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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